Cas no 2228380-23-0 (3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile)

3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile
- EN300-1962500
- 3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile
- 2228380-23-0
-
- インチ: 1S/C12H8F3NOS/c13-12(14,15)18-10-3-1-2-8(4-10)11(7-16)5-9(17)6-11/h1-4H,5-6H2
- InChIKey: AQWXALXDMJPKLS-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1=CC=CC(=C1)C1(C#N)CC(C1)=O
計算された属性
- せいみつぶんしりょう: 271.02786954g/mol
- どういたいしつりょう: 271.02786954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 66.2Ų
3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1962500-0.05g |
3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile |
2228380-23-0 | 0.05g |
$864.0 | 2023-09-17 | ||
Enamine | EN300-1962500-0.5g |
3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile |
2228380-23-0 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1962500-2.5g |
3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile |
2228380-23-0 | 2.5g |
$2014.0 | 2023-09-17 | ||
Enamine | EN300-1962500-10g |
3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile |
2228380-23-0 | 10g |
$4421.0 | 2023-09-17 | ||
Enamine | EN300-1962500-0.1g |
3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile |
2228380-23-0 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1962500-5.0g |
3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile |
2228380-23-0 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1962500-5g |
3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile |
2228380-23-0 | 5g |
$2981.0 | 2023-09-17 | ||
Enamine | EN300-1962500-1g |
3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile |
2228380-23-0 | 1g |
$1029.0 | 2023-09-17 | ||
Enamine | EN300-1962500-0.25g |
3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile |
2228380-23-0 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1962500-10.0g |
3-oxo-1-{3-[(trifluoromethyl)sulfanyl]phenyl}cyclobutane-1-carbonitrile |
2228380-23-0 | 10g |
$4421.0 | 2023-06-02 |
3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrileに関する追加情報
3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile (CAS No. 2228380-23-0): An Overview
3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile (CAS No. 2228380-23-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The presence of a cyclobutane ring, a cyano group, and a trifluoromethylsulfanylphenyl substituent imparts distinct chemical and biological properties, making it an intriguing subject for further investigation.
The synthesis of 3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile involves several sophisticated steps, including the formation of the cyclobutane ring and the introduction of the trifluoromethylsulfanylphenyl moiety. Recent advancements in synthetic methodologies have enabled researchers to develop efficient and scalable routes for its production. These methods often involve transition-metal-catalyzed reactions and advanced protecting group strategies to ensure high yields and purity.
In terms of its chemical properties, 3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile exhibits remarkable stability under various conditions. The presence of the cyano group contributes to its chemical reactivity, allowing it to participate in a wide range of organic transformations. Additionally, the trifluoromethylsulfanylphenyl substituent imparts unique electronic and steric effects, which can influence its interactions with biological targets.
The biological activity of 3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile has been extensively studied in recent years. Research has shown that this compound possesses potent inhibitory activity against various enzymes and receptors, making it a promising lead compound for drug discovery. For instance, studies have demonstrated its ability to inhibit specific kinases involved in signal transduction pathways, which are implicated in various diseases such as cancer and neurodegenerative disorders.
Furthermore, the compound's ability to modulate ion channels and transporters has been explored in preclinical models. These findings suggest that 3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile could have therapeutic potential in conditions where ion channel dysfunction plays a critical role. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.
In addition to its direct biological effects, 3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile has been used as a tool compound in chemical biology studies. Its unique structure allows researchers to probe specific biological processes and pathways, providing valuable insights into disease mechanisms. For example, it has been employed in high-throughput screening assays to identify novel targets for drug development.
The safety profile of 3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile is an important consideration for its potential use as a therapeutic agent. Preclinical toxicology studies have indicated that it is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further investigations are necessary to fully understand its long-term safety and efficacy in humans.
In conclusion, 3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile (CAS No. 2228380-23-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutic agents. Continued research efforts will undoubtedly uncover new opportunities for its use in treating various diseases and improving human health.
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